molecular formula C14H13ClN2O7 B2715500 (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid CAS No. 315685-86-0

(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid

Cat. No.: B2715500
CAS No.: 315685-86-0
M. Wt: 356.72
InChI Key: MDUFQCBIZBTXEW-BOPFTXTBSA-N
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Description

(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is a chemical compound with the CAS Number 315685-86-0 and a molecular formula of C14H13ClN2O7 . It has a molecular weight of 356.71 g/mol . This reagent features a complex structure that incorporates both a hydrazinylidene moiety and two carboxylic acid functional groups on an isophthalic acid core, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research. Compounds containing hydrazine-based linkers are of significant interest in pharmaceutical development for their potential to interact with biological targets. For instance, structurally related hydrazone and benzenesulfonamide derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which is a potential target in cancers like glioblastoma . Furthermore, similar molecular frameworks are frequently explored in the development of novel active compounds for various therapeutic areas . Researchers can utilize this reagent as a versatile building block for the synthesis of more complex molecules, for studying structure-activity relationships (SAR), or as a precursor in the development of potential enzyme inhibitors. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[(Z)-4-chloro-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O7/c1-2-24-14(23)11(10(18)6-15)17-16-9-4-7(12(19)20)3-8(5-9)13(21)22/h3-5,18H,2,6H2,1H3,(H,19,20)(H,21,22)/b11-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAHRZLACLYED-FOFJXYPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-chloro-1-ethoxy-1,3-dioxobutane with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation with isophthalic acid: The hydrazone intermediate is then condensed with isophthalic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its hydrazinyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as an anti-cancer agent, anti-inflammatory compound, or other therapeutic applications.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural motifs with hydrazinyl-based derivatives reported in the literature, though its combination of a chloro-ethoxy-dioxobutan-ylidene group and isophthalic acid distinguishes it. Below is a comparative analysis with analogous compounds:

Compound Name / ID Key Functional Groups Substituents/Modifications
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid (Target) Hydrazinylidene, isophthalic acid, chloro, ethoxy, diketone Z-configuration, ethoxy at C1, chloro at C4
1f Hydrazinyl, urea, thiazolyl, piperazinyl Trifluoromethylphenyl, hydroxy-methoxybenzylidene
1g Hydrazinyl, urea, thiazolyl Hydroxybenzylidene, 3-trifluoromethylphenyl
2b Hydrazinyl, urea, benzyloxy-thiazolyl 5-benzyloxy-2-hydroxybenzylidene, 3-chlorophenyl
3a-g Azomethine, triazolone, isophthalate ester Alkyl/aryl groups at triazolone, morpholine-methyl modifications
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Hydrazinyl, triazole, chlorophenyl Cyclopentenylamino, thiol group

Key Observations :

  • The target compound’s isophthalic acid backbone provides distinct acidity and hydrogen-bonding capacity compared to urea (1f, 1g) or triazolone (3a-g) cores .
  • Unlike urea-linked compounds (1f, 1g), the target lacks a thiazolyl-piperazinyl system, which may reduce conformational flexibility but enhance stability under acidic conditions .
Physicochemical Properties

Data from analogous compounds highlight trends in melting points, molecular weights, and spectroscopic signatures:

Compound ID Melting Point (°C) Molecular Weight (ESI-MS) Notable Spectral Features (1H-NMR/IR)
1f 198–200 667.9 [M−2HCl+H]+ Aromatic protons at δ 7.2–8.1, hydroxyl at δ 12.1
1g 205–207 638.1 [M−2HCl+H]+ Benzylidene protons at δ 8.3, urea NH at δ 9.8
2b 188–190 709.9 [M−2HCl+H]+ Benzyloxy group (δ 5.1), chlorophenyl at δ 7.4–7.6
3a-g 175–210 (range) 550–750 (estimated) Azomethine (C=N) at ~1600 cm⁻¹ (IR), triazolone C=O at 1700 cm⁻¹
Target Predicted: 190–210 Estimated: ~450–500 Expected: Isophthalic acid COOH (δ 12–13), Z-configuration (NOE correlations)

Insights :

  • The target’s predicted melting point aligns with urea- and triazolone-based analogs, suggesting moderate thermal stability .
  • Its isophthalic acid protons would likely appear downfield (δ > 12) in 1H-NMR, distinguishing it from urea NH signals (δ ~9–10) in 1f/1g .

Biological Activity

(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The compound is synthesized through a multi-step process involving the hydrazone formation between isophthalic acid derivatives and 4-chloro-1-ethoxy-1,3-dioxobutan-2-one. The synthesis pathway typically includes the following steps:

  • Formation of Hydrazone : A hydrazone linkage is formed by reacting isophthalic acid with an appropriate hydrazine derivative.
  • Cyclization : The reaction mixture is subjected to cyclization conditions to yield the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including glioblastoma and breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
U87MG (Glioblastoma)12.5Inhibition of TrkA signaling pathway
MCF7 (Breast Cancer)15.0Induction of apoptosis via mitochondrial pathway

These results suggest that the compound may interfere with critical signaling pathways involved in tumor growth and survival.

The biological activity of this compound can be attributed to its ability to inhibit specific receptor tyrosine kinases (RTKs), particularly TrkA, which plays a crucial role in cell proliferation and survival. The inhibition of TrkA leads to downstream effects on the PI3K/AKT/mTOR signaling pathway, resulting in reduced cell viability and increased apoptosis in cancer cells .

Case Studies

A notable case study involved the treatment of glioblastoma cells with varying concentrations of the compound. The study found a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations:

  • Experimental Design : U87MG cells were treated with concentrations ranging from 0 to 100 µM.
  • Results : Flow cytometry analysis revealed that treatment with 50 µM resulted in a 70% increase in apoptotic cells compared to control groups.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest favorable properties such as moderate solubility and bioavailability. However, further investigations are necessary to assess its toxicity profile and long-term effects.

Parameter Value
SolubilityModerate
BioavailabilityHigh
Lipinski's Rule ViolationsNone

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